2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H11NO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Mechanism of Action
Target of Action
Benzofuran derivatives have been the subject of significant research, particularly in the realm of anti-cancer activity .
Mode of Action
It is known that certain benzofuran derivatives exhibit high cytotoxicity
Biochemical Pathways
Benzofuran derivatives have been associated with anti-cancer activity, suggesting they may interact with pathways related to cell growth and proliferation .
Result of Action
Certain benzofuran derivatives have been found to exhibit cytotoxic properties , suggesting potential anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives or the use of palladium-catalyzed coupling reactions.
Introduction of Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the benzofuran derivative with ethylamine under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride
- 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
- 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride
Uniqueness
2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzofuran core and ethanamine side chain allow for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQMDSSVJGDKDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705496 |
Source
|
Record name | 2-(1-Benzofuran-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27404-32-6, 91949-94-9 |
Source
|
Record name | 2-(1-Benzofuran-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-benzofuran-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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